(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride

Beschreibung

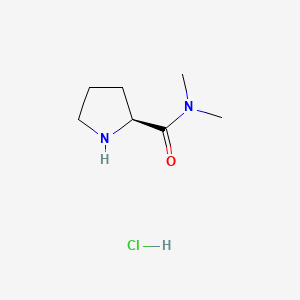

(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride (CAS 149596-90-7) is a chiral pyrrolidine derivative with a molecular formula of C₇H₁₄N₂O·HCl and a molecular weight of 178.66 g/mol . It is the hydrochloride salt of the free base (CAS 29802-22-0, Mw = 142.20 g/mol) and exists as a white crystalline solid with high solubility in water and polar organic solvents such as methanol and ethanol . The compound is widely utilized as an intermediate in organic synthesis and drug discovery, particularly in the development of enantioselective catalysts and bioactive molecules. Its stability at room temperature and low toxicity under standard handling conditions make it a versatile reagent in pharmaceutical research .

Eigenschaften

IUPAC Name |

(2S)-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPOVCMGNNCPFL-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride, commonly referred to as DMPC, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of DMPC, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMPC is a chiral compound with the following chemical structure:

- Chemical Formula : C7H14N2O

- Molecular Weight : 142.20 g/mol

- CAS Number : 149596-90-7

The compound features a pyrrolidine ring, which is significant for its biological interactions. The presence of the dimethylamino group enhances its ability to interact with biological macromolecules.

The biological activity of DMPC is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine-like structure allows DMPC to participate in hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of proteins involved in several physiological processes.

Key Mechanisms Include:

- Enzyme Inhibition : DMPC has shown potential in inhibiting specific enzymes that play roles in metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that DMPC exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 4.0 | 8.0 |

| Streptococcus pneumoniae | 3.5 | 7.0 |

These findings suggest that DMPC could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of DMPC. In vitro assays have shown that DMPC can induce apoptosis in various cancer cell lines, suggesting a possible mechanism through which it may exert cytotoxic effects.

Research Findings and Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of DMPC against multidrug-resistant strains of bacteria. The results indicated that DMPC had significant inhibitory effects comparable to established antibiotics, highlighting its potential as an alternative treatment option . -

Cytotoxicity Evaluation :

Another investigation assessed the cytotoxic effects of DMPC on human cancer cell lines using MTT assays. The results revealed that DMPC exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . -

Structure-Activity Relationship (SAR) :

A detailed SAR analysis was conducted to determine the relationship between the chemical structure of DMPC and its biological activity. Modifications to the pyrrolidine ring significantly impacted its potency against various targets, providing insights for future drug design .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (S)-N,N-Dimethylpyrrolidine-2-carboxamide hydrochloride with analogous pyrrolidine and carboxamide derivatives, focusing on structural modifications, physicochemical properties, and applications.

1-Benzyl-N,N-Dimethylpyrrolidine-2-carboxamide (5k)

- Structure : Benzyl-substituted derivative at the pyrrolidine nitrogen.

- Key Data :

- Used in asymmetric synthesis as a chiral auxiliary, whereas the hydrochloride form of the parent compound is more common in pharmaceutical intermediates .

(S)-N-Methylpyrrolidine-2-carboxamide Hydrochloride

- Structure: Monomethyl analogue lacking one N-methyl group.

- Key Data: Molecular formula: C₆H₁₃ClN₂O Molecular weight: 164.63 g/mol Solubility: Soluble in aqueous buffers and methanol

- Comparison :

(2R)-N,N-Dimethylpyrrolidine-2-carboxamide

- Structure : Enantiomer with (R)-configuration at the pyrrolidine C2 position.

- Key Data :

- Comparison :

2-(Methoxymethyl)-N-Methylpyrrolidine-2-carboxamide Hydrochloride

- Structure : Methoxymethyl substituent at C2 and N-methylation.

- Key Data :

- Higher molecular weight (~17% increase) compared to the parent compound may reduce diffusion efficiency .

Physicochemical and Pharmacological Comparison Table

Vorbereitungsmethoden

N-Carboxyanhydride (NCA) Intermediate Formation

L-Proline reacts with triphosgene (diphosgene or phosgene) in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) under nitrogen at 30–40°C to form L-proline-N-carboxyanhydride (NCA). This intermediate is critical for subsequent amide bond formation. For example:

Amidation with Dimethylamine

The NCA intermediate is treated with dimethylamine in the presence of a base such as triethylamine (TEA) or diethyl benzylamine. This step proceeds via nucleophilic acyl substitution, yielding (S)-N,N-Dimethylpyrrolidine-2-carboxamide:

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent like ethanol or water, achieving >95% purity after recrystallization.

Coupling Agent-Mediated Amide Bond Formation

Alternative routes employ carbodiimide-based coupling agents to form the amide bond directly from pyrrolidine-2-carboxylic acid derivatives.

EDC/HOBT-Mediated Coupling

Ethylcarbodiimide hydrochloride (EDC.HCl) and hydroxybenzotriazole (HOBT) facilitate the reaction between (S)-pyrrolidine-2-carboxylic acid and dimethylamine:

-

Reactants : (S)-Pyrrolidine-2-carboxylic acid (1.0 equiv), EDC.HCl (1.2 equiv), HOBT (1.2 equiv), dimethylamine (1.5 equiv).

-

Solvent System : Dichloromethane (DCM, 5 mL) with N,N-diisopropylethylamine (DIPEA, 2.0 equiv) as a base.

-

Conditions : Room temperature, 12–18 hours, yielding 70–85% crude product. Purification via column chromatography (10–70% ethyl acetate/hexane) enhances purity to >98%.

Thionyl Chloride Activation

Activation of the carboxylic acid group with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with dimethylamine:

-

Reactants : (S)-Pyrrolidine-2-carboxylic acid (1.0 equiv), SOCl₂ (1.5 equiv), dimethylamine (2.0 equiv).

-

Conditions : Reflux in THF for 4 hours, followed by neutralization with aqueous sodium bicarbonate. Isolated yields range from 65–75%.

Catalytic Hydrogenation of Protected Precursors

For substrates requiring stereochemical inversion or functional group compatibility, catalytic hydrogenation offers a versatile approach.

Enamine Intermediate Reduction

(S)-Pyroglutamic acid derivatives are reduced to pyrrolidine carboxamides using palladium on carbon (Pd/C) and ammonium formate:

-

Reactants : (S)-Pyroglutamic acid tert-butyl ester (1.0 equiv), dimethylamine (2.0 equiv).

-

Conditions : Hydrogen atmosphere (1 atm), Pd/C (10 wt%), ethanol, 25°C, 12 hours. Yields exceed 80% with >99% enantiomeric excess (ee).

Industrial-Scale Optimization and Challenges

Solvent and Temperature Effects

Q & A

Q. How to design a study evaluating the pharmacokinetic properties of this compound in preclinical models?

- Answer : Use radiolabeled (14C/3H) compound for bioavailability studies. Quantify plasma/tissue concentrations via LC-MS/MS. Assess metabolic pathways using liver microsomes; major metabolites often involve N-demethylation or hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.